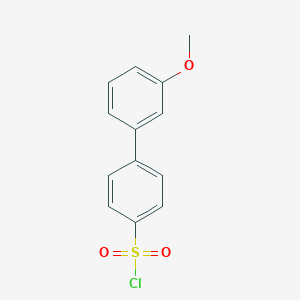

3'-Methoxybiphenyl-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQBUJTYQXKLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445492 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186550-26-5 | |

| Record name | 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3'-Methoxybiphenyl-4-sulfonyl Chloride

Abstract: This document provides a comprehensive technical guide for the synthesis of 3'-Methoxybiphenyl-4-sulfonyl chloride from 3'-methoxybiphenyl via electrophilic chlorosulfonation. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. The guide details the underlying chemical principles, provides a robust experimental protocol, and emphasizes critical safety and handling procedures. The methodologies described herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical industry. Its structural motif is a precursor to a wide array of sulfonamide derivatives, a class of compounds with a rich history and broad therapeutic applications. The sulfonyl chloride group (-SO₂Cl) is a highly versatile functional handle, readily reacting with amines, alcohols, and other nucleophiles to build molecular complexity. This reactivity makes it an indispensable building block for constructing compound libraries for drug discovery and for the targeted synthesis of active pharmaceutical ingredients (APIs).[1][2]

The Chemistry of Chlorosulfonation

The conversion of 3'-methoxybiphenyl to this compound is achieved through a classic electrophilic aromatic substitution (SEAr) reaction.[1][3][4] Understanding the electronic properties of the starting material is paramount to predicting the reaction's regioselectivity.

Substrate Analysis: Directing Effects in 3'-Methoxybiphenyl

The substrate, 3'-methoxybiphenyl, possesses two aromatic rings with distinct electronic characteristics:

-

Ring A (Methoxy-substituted): The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density via resonance. It is a powerful ortho, para-director.

-

Ring B (Unsubstituted Phenyl Ring): This ring is activated by the methoxy-substituted phenyl group attached to it, which also acts as an ortho, para-director.

Electrophilic attack will preferentially occur on the more activated ring system. However, in the case of chlorosulfonation, the reaction is typically directed to the unsubstituted ring at the position para to the point of attachment. This is due to the steric hindrance at the ortho positions and the powerful electronic activation at the para position (position 4), which is electronically linked to the activating methoxy group through the biphenyl system. The primary product is therefore the 4-sulfonyl chloride derivative.[5][6]

Reaction Mechanism

The reaction proceeds via a well-established SEAr mechanism. Chlorosulfonic acid (ClSO₃H) serves as both the reagent and, in excess, the solvent. It acts as the source of the electrophile, the chlorosulfonium ion (SO₂Cl⁺).

-

Generation of the Electrophile: Chlorosulfonic acid self-ionizes to generate the potent electrophile, SO₂Cl⁺.[7][8]

-

Electrophilic Attack: The π-electron system of the unsubstituted phenyl ring of 3'-methoxybiphenyl attacks the electrophile. This attack occurs preferentially at the C4 position (para to the other ring) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][9]

-

Rearomatization: A weak base, such as the chlorosulfate anion (ClSO₃⁻) present in the reaction medium, abstracts a proton from the C4 position of the arenium ion. This restores the aromaticity of the ring system and yields the final product, this compound.[4]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood.

Reagents and Equipment

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) | Equivalents |

| 3'-Methoxybiphenyl | 184.24 | 10.0 g | 0.054 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 45 mL (~78 g) | 0.67 | ~12.4 |

| Crushed Ice | 18.02 | ~500 g | - | - |

| Deionized Water | 18.02 | As needed | - | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or powder funnel

-

Thermometer

-

Ice-salt bath

-

1 L beaker

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping/powder funnel. Place the flask in an ice-salt bath.

-

Reagent Charging: Carefully charge the flask with chlorosulfonic acid (45 mL). Begin stirring and allow the acid to cool to between 0°C and 5°C.

-

Substrate Addition: Slowly add the 3'-methoxybiphenyl (10.0 g) in small portions through the powder funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. This is an exothermic process, and careful temperature control is essential to prevent the formation of undesired sulfone byproducts.[10]

-

Reaction: Once the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up and Quenching: Prepare a 1 L beaker containing approximately 500 g of crushed ice. In the fume hood, very slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; this quenching step must be performed cautiously to control the exotherm and the release of HCl gas.[1][11] The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acids.

-

Drying: Dry the product under vacuum to a constant weight. The typical yield of the crude product is in the range of 75-85%.

-

Purification (Optional): The crude sulfonyl chloride can often be used directly in subsequent reactions. For higher purity, recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be performed.

Critical Safety and Handling Protocols

Chlorosulfonic acid is an extremely hazardous chemical that demands rigorous safety protocols. It is highly corrosive and a powerful dehydrating agent that can cause severe chemical and thermal burns upon contact.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[12][13]

-

Ventilation: All manipulations must be conducted within a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[13] Chlorosulfonic acid fumes in moist air, releasing mists of hydrochloric and sulfuric acid.[11]

-

Water Reactivity: NEVER add water to chlorosulfonic acid. The reaction is extremely violent and exothermic.[12][13] Ensure all glassware is scrupulously dry before use.

-

Spill Management: In case of a spill, do not use water. Evacuate the area. Absorb the spill with an inert, dry material such as vermiculite or dry sand. Collect the material in a sealed container for hazardous waste disposal.[14]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][14]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Conclusion

The chlorosulfonation of 3'-methoxybiphenyl is an effective and direct method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. Success and safety in this procedure hinge on a thorough understanding of the reaction mechanism, meticulous control of reaction temperature, and unwavering adherence to stringent safety protocols when handling chlorosulfonic acid. This guide provides the necessary framework for researchers to confidently and safely perform this important chemical transformation.

References

-

Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]

-

Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Chlorination of Aromatic Halides with Chlorosulfonic Acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy biphenyl. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

-

GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

-

3D Chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride. Retrieved from [Link]

-

YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

- University Website. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4'-Methoxybiphenyl-4-sulfonyl chloride [myskinrecipes.com]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. globalspec.com [globalspec.com]

- 10. tandfonline.com [tandfonline.com]

- 11. macro.lsu.edu [macro.lsu.edu]

- 12. atul.co.in [atul.co.in]

- 13. slideserve.com [slideserve.com]

- 14. nj.gov [nj.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxybiphenyl-4-sulfonyl chloride

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, kinetic studies, and process optimization efforts. For novel reagents and intermediates like 3'-Methoxybiphenyl-4-sulfonyl chloride, a key building block in organic synthesis, rigorous characterization is not merely a formality but a scientific necessity. This guide provides a detailed exploration of the analytical methodologies used to elucidate and confirm the structure of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed for researchers and professionals who require not just the data, but a causal understanding of the spectroscopic signatures that define this molecule.

Molecular Architecture and Spectroscopic Implications

This compound is a multifunctional compound. Its structure comprises two phenyl rings linked together, forming the biphenyl core. One ring is substituted with a methoxy group (-OCH₃) at the 3' position, while the other bears a sulfonyl chloride (-SO₂Cl) group at the 4 position. This specific arrangement of electron-donating (methoxy) and strongly electron-withdrawing (sulfonyl chloride) groups across the biphenyl system creates a unique electronic environment, which is directly reflected in its spectroscopic output.

To facilitate a clear discussion of the spectral data, the following standardized numbering system will be used:

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.[1][2]

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0.00 ppm which serves as the universal reference point for the chemical shift scale.[3]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

Spectral Interpretation: Decoding the Proton Signals

The ¹H NMR spectrum is analyzed based on three key pillars: chemical shift (δ), integration, and signal multiplicity (splitting pattern).[4]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups, like the -SO₂Cl group, "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[3]

-

Integration: The area under each signal is proportional to the number of protons it represents.[2]

-

Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple peaks. The 'n+1 rule' is a useful guide, where 'n' is the number of adjacent protons.[2][4]

Expected ¹H NMR Data:

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2, H-6 | ~ 8.0 - 8.2 | Doublet (d) | 2H | These protons are ortho to the strongly electron-withdrawing -SO₂Cl group, causing a significant downfield shift. They are coupled only to H-3 and H-5, respectively. |

| H-3, H-5 | ~ 7.7 - 7.9 | Doublet (d) | 2H | These protons are meta to the -SO₂Cl group and ortho to the other phenyl ring. They are coupled to H-2 and H-6. |

| Aromatic Protons (Methoxy Ring) | ~ 7.0 - 7.5 | Multiplet (m) | 4H | Protons on the methoxy-substituted ring (H-2', H-4', H-5', H-6') appear in a more complex region, influenced by both the electron-donating methoxy group and the connection to the other ring. |

| Methoxy Protons (-OCH₃) | ~ 3.8 - 3.9 | Singlet (s) | 3H | These aliphatic protons are shielded relative to the aromatic protons and are not coupled to any other protons, hence they appear as a sharp singlet.[5] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. Standard proton-decoupled spectra show a single peak for each chemically non-equivalent carbon atom.[3]

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation: Mapping the Carbon Skeleton

Due to the lack of symmetry in this compound, all 13 carbon atoms are expected to be chemically distinct, giving rise to 13 individual signals.

Expected ¹³C NMR Data:

| Signal Assignment | Predicted δ (ppm) | Rationale |

| C-4 (ipso to -SO₂Cl) | ~ 145 - 150 | The direct attachment to the highly electronegative sulfonyl group causes extreme deshielding, shifting this carbon signal significantly downfield. |

| C-1' (ipso to Phenyl) | ~ 140 - 142 | Quaternary carbon at the junction of the two rings. |

| C-3' (ipso to -OCH₃) | ~ 159 - 161 | The carbon directly bonded to the electronegative oxygen of the methoxy group is strongly deshielded. |

| C-1 (ipso to Phenyl) | ~ 138 - 140 | Quaternary carbon at the junction of the two rings, influenced by the nearby -SO₂Cl group. |

| Aromatic CH Carbons | ~ 120 - 135 | The remaining eight aromatic CH carbons will resonate in this typical range. Their exact positions depend on their proximity to the substituents. |

| Methoxy Carbon (-OCH₃) | ~ 55 - 56 | This aliphatic carbon is characteristic of a methyl ether and appears significantly upfield from the aromatic carbons.[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7][8]

Experimental Protocol

-

Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Spectral Interpretation: Identifying Functional Group Vibrations

The IR spectrum provides a molecular "fingerprint," with specific peaks corresponding to the vibrational modes of the molecule's bonds.

Expected Key IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds in the aromatic rings. |

| ~ 1580 - 1450 | Medium-Strong | Aromatic C=C Stretch | These absorptions arise from the stretching of the carbon-carbon double bonds within the phenyl rings. |

| ~ 1385 - 1370 | Strong | SO₂ Asymmetric Stretch | The sulfonyl chloride group gives rise to two very strong and characteristic S=O stretching bands. This is the asymmetric mode.[7][9] |

| ~ 1180 - 1170 | Strong | SO₂ Symmetric Stretch | This is the corresponding symmetric S=O stretching vibration, also a key diagnostic peak for the sulfonyl group.[7][9] |

| ~ 1250 | Strong | Aryl-O-C Asymmetric Stretch | A strong band in this region is characteristic of the C-O bond in an aryl ether (the methoxy group). |

| ~ 850 - 750 | Strong | C-H Out-of-Plane Bending | The pattern of these strong bands in the fingerprint region can provide information about the substitution patterns on the aromatic rings. |

Integrated Analytical Workflow

The characterization process is a logical and synergistic workflow where each technique provides complementary information to build a complete structural picture.

Sources

- 1. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 2. acdlabs.com [acdlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. connectsci.au [connectsci.au]

Physical and chemical properties of 3'-Methoxybiphenyl-4-sulfonyl chloride

An In-Depth Technical Guide to 3'-Methoxybiphenyl-4-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 186550-26-5), a key bifunctional organic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, a validated synthesis protocol, core reactivity principles, and its applications as a building block in modern synthetic chemistry. Emphasis is placed on the mechanistic rationale behind its use, particularly in the formation of sulfonamides, a prevalent motif in pharmacologically active agents. This guide includes detailed protocols, safety and handling procedures, and a thorough spectroscopic characterization to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride. The biphenyl scaffold provides a rigid, lipophilic core, while the methoxy group can act as a hydrogen bond acceptor and influence metabolic stability.[1] The sulfonyl chloride moiety is a highly reactive electrophilic functional group, making the compound an excellent reagent for introducing the 3'-methoxybiphenylsulfonyl group into other molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186550-26-5 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [3][4][6] |

| Molecular Weight | 282.74 g/mol | [3][4][6] |

| Appearance | White to pale cream powder | [5][7] |

| Purity | Typically ≥95% | [5] |

| InChI Key | DVQBUJTYQXKLKZ-UHFFFAOYSA-N | [7] |

| Melting Point | Data not available for the 3'-isomer. The related 4'-methoxy isomer (CAS 202752-04-3) has a melting point of 103 °C. | [6] |

| Solubility | Reacts with water. Soluble in anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran). | [2] |

Synthesis and Purification

The most direct and industrially relevant method for preparing aryl sulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding aromatic precursor. In this case, 3-methoxybiphenyl is the key starting material. The reaction involves the treatment of 3-methoxybiphenyl with an excess of chlorosulfonic acid. The methoxy group is an ortho-, para-director; however, the steric bulk of the phenyl group at the 3-position favors substitution at the sterically accessible para-position of the unsubstituted ring.

Experimental Protocol: Synthesis via Chlorosulfonation

Disclaimer: This protocol is based on established chemical principles for chlorosulfonation and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

Materials:

-

3-Methoxybiphenyl

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl gas), add 3-methoxybiphenyl (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous dichloromethane.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: In a separate large beaker, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice. Safety Note: This quenching step is highly exothermic and will release significant amounts of HCl gas. Perform this in a well-ventilated fume hood.

-

Work-up: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Neutralization: Transfer the crude solid to a flask containing dichloromethane and wash cautiously with saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield a white to off-white solid.

Spectroscopic Characterization

Note: Specific experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (8H): Expected in the range of δ 7.0-8.1 ppm. The protons on the sulfonyl-bearing ring will be further downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. Protons ortho to the sulfonyl chloride group are expected around δ 8.0-8.1 ppm as doublets. Protons on the methoxy-bearing ring will be further upfield, with complex splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (12C): Peaks are expected in the range of δ 110-160 ppm.

-

The carbon attached to the methoxy group (C3') is expected around δ 159-160 ppm.

-

The carbon attached to the sulfonyl chloride group (C4) will be significantly deshielded, appearing around δ 145-148 ppm.

-

The biphenyl ipso-carbons (C1 and C1') are also expected in the quaternary region.

-

The remaining CH carbons will appear between δ 110-135 ppm.

-

-

Methoxy Carbon (1C): A single peak is expected around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups.

-

S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group at approximately 1370-1385 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretching: Peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretching: A strong band is expected around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

-

S-Cl Stretching: A peak is expected in the 500-600 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles: Sulfonamide Formation

The most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages, a cornerstone of medicinal chemistry.[8] The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Elimination: This attack forms a transient intermediate, which then collapses, eliminating the chloride ion as a leaving group.

-

Deprotonation: A base (often an excess of the amine reactant or a non-nucleophilic base like triethylamine or pyridine) removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a salt.

Caption: General workflow for sulfonamide synthesis.

Applications in Research and Drug Development

The sulfonyl and sulfonamide groups are privileged structures in medicinal chemistry. They are potent hydrogen bond acceptors, are metabolically stable, and can improve the pharmacokinetic properties of a drug molecule.

-

Scaffold for Bioactive Molecules: this compound is used as a key building block to synthesize complex molecules for screening in drug discovery programs. Its biphenyl structure provides a rigid scaffold that can be oriented to interact with protein binding sites.

-

Enzyme Inhibitors: Sulfonamides derived from this reagent are explored as inhibitors for various enzymes. The biphenyl moiety can form favorable hydrophobic or π-stacking interactions within an enzyme's active site.

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs provided by this compound are valuable in the synthesis of novel herbicides and pesticides.[6]

-

Material Science: The compound can be used to modify polymers or synthesize specialty dyes.[6]

Safety, Handling, and Storage

This compound is a corrosive and water-reactive substance that requires careful handling.

Hazard Identification:

-

H314: Causes severe skin burns and eye damage.

-

EUH029: Contact with water liberates toxic gas (HCl).

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

-

Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from water and moist air. Store in a corrosives-compatible area.

-

Incompatible materials include water, strong oxidizing agents, bases, and amines.

References

-

Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]

-

4'-Methoxybiphenyl-4-sulfonyl chloride . MySkinRecipes. [Link]

-

This compound, 96%, Thermo Scientific Chemicals . Rhenium Bio Science. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride . Organic Syntheses Procedure. [Link]

-

Supporting Information for Cross-Coupling of Triallyl(aryl)silanes . Wiley-VCH. [Link]

-

4'-Methoxy-biphenyl-4-sulfonyl chloride . Styx Sports. [Link]

-

Electronic Supplementary Information for Palladium(II) complexes . The Royal Society of Chemistry. [Link]

-

This compound, 95% . Rhenium Bio Science. [Link]

-

Synthesis of Novel Sulfonamide Derivatives . MDPI. [Link]

-

Synthesis of 4-methoxybiphenyl . PrepChem.com. [Link]

- Process for production of aromatic sulfonyl chloride compound.

-

4-Methoxybiphenyl . PubChem. [Link]

- Method for producing sulfonyl chloride compound.

- Preparation and use of (3-alkoxyphenyl) magnesium chlorides.

-

Spectral Assignments and Reference Data . CONICET. [Link]

-

The role of the methoxy group in approved drugs . PubMed. [Link]

-

VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. [Link]

-

Application of Sulfonyl in Drug Design . ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3'-METHOXY-BIPHENYL-4-SULFONYL CHLORIDE | 186550-26-5 [chemicalbook.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. 4'-Methoxybiphenyl-4-sulfonyl chloride [myskinrecipes.com]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. styxsports.com [styxsports.com]

CAS number and molecular structure of 3'-Methoxybiphenyl-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of 3'-Methoxybiphenyl-4-sulfonyl chloride, a key reagent in medicinal chemistry and organic synthesis. The document details the compound's chemical identity, molecular structure, synthesis, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a biphenyl derivative containing a reactive sulfonyl chloride functional group. This structural motif makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly sulfonamides, which are a prominent class of compounds in medicinal chemistry. The presence of the methoxy group on one of the phenyl rings can modulate the electronic properties and bioavailability of the resulting molecules. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application in any scientific endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 186550-26-5[1][2] |

| Molecular Formula | C13H11ClO3S[1][3] |

| Molecular Weight | 282.74 g/mol [1] |

| IUPAC Name | 4-(3-methoxyphenyl)benzenesulfonyl chloride[3][4] |

| SMILES | COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl[3][4] |

| InChI Key | DVQBUJTYQXKLKZ-UHFFFAOYSA-N[3][4] |

Molecular Structure:

The structure of this compound is characterized by two phenyl rings linked together. One ring is substituted with a methoxy group at the 3' position, and the other is substituted with a sulfonyl chloride group at the 4-position.

Caption: 2D representation of this compound.

Synthesis and Reaction Mechanisms

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with an excess of chlorosulfonic acid and cooled in an ice bath.

-

Addition of Starting Material: 3-Methoxybiphenyl is added portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. The rationale for slow addition and cooling is to control the highly exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

-

Quenching: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product.

Causality in Experimental Choices:

-

Excess Chlorosulfonic Acid: Ensures the complete conversion of the starting material and acts as the solvent for the reaction.

-

Low Temperature: Controls the exothermic nature of the reaction and minimizes the formation of undesired byproducts.

-

Ice Quenching: Safely neutralizes the highly reactive chlorosulfonic acid and facilitates the precipitation of the water-insoluble product.

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a versatile intermediate for introducing the 3'-methoxybiphenyl-4-sulfonyl moiety into target molecules. This is particularly relevant in the field of drug discovery.

-

Synthesis of Sulfonamides: The sulfonyl chloride group is highly reactive towards primary and secondary amines, readily forming stable sulfonamide linkages.[5] This reaction is a cornerstone in the synthesis of a vast array of compounds with diverse biological activities. The sulfonamide functional group is a key pharmacophore in many classes of drugs.

-

Intermediate in Pharmaceutical Synthesis: This compound serves as a crucial building block in the production of various pharmaceutical agents. While specific drug synthesis pathways involving this exact molecule are often proprietary, related structures are utilized in the development of anti-inflammatory and analgesic drugs.

-

Agrochemical Development: Similar sulfonyl chloride derivatives are employed in the formulation of herbicides and pesticides.[6]

-

Material Science: The compound can be used in the creation of specialty polymers and coatings, where the incorporation of the biphenylsulfonyl moiety can enhance thermal stability and other material properties.

Safety and Handling

This compound is a corrosive and water-reactive substance that requires careful handling to ensure laboratory safety.[7][8]

Hazard Identification:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[7][8]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from water and moist air.[8][10]

-

Spill Management: In case of a spill, do not add water. Sweep up the solid material and place it into a suitable container for disposal.[8]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where it serves as a key building block for the synthesis of sulfonamide-containing compounds. A thorough understanding of its chemical properties, synthetic routes, and, most importantly, its safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride. Retrieved from [Link]

-

Anguera, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-methoxy benzene sulfonyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

- Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

Sources

- 1. scbt.com [scbt.com]

- 2. 3'-METHOXY-BIPHENYL-4-SULFONYL CHLORIDE | 186550-26-5 [chemicalbook.com]

- 3. PubChemLite - this compound (C13H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Solubility of 3'-Methoxybiphenyl-4-sulfonyl Chloride in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3'-methoxybiphenyl-4-sulfonyl chloride, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] As the precise control of reaction conditions is paramount for yield, purity, and safety, a thorough understanding of this compound's solubility is indispensable for researchers, chemists, and drug development professionals. This document outlines a qualitative solubility profile based on first principles and analogous compound behavior, details the critical impact of the compound's reactivity on solvent selection, and provides a robust experimental protocol for quantitative solubility determination.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a biphenyl backbone, a methoxy substituent, and a highly reactive sulfonyl chloride group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, enabling the introduction of the 3'-methoxybiphenylsulfonyl moiety into target molecules. The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These linkages are prevalent in a wide array of therapeutic agents.

A comprehensive grasp of the solubility of this compound is a prerequisite for its effective use. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical parameter in purification processes such as crystallization. Improper solvent selection can lead to poor reaction outcomes, the formation of impurities, and potential safety hazards.

Physicochemical Properties and Their Impact on Solubility

This compound is a white to off-white solid with a melting point of 81-83 °C.[2][3] Its molecular structure, characterized by a large, relatively nonpolar biphenyl core and two polar functional groups (methoxy and sulfonyl chloride), results in a nuanced solubility profile. The principle of "like dissolves like" serves as a foundational guide for predicting its solubility in various organic solvents.[4]

However, the most critical chemical property influencing solvent selection is the high reactivity of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly by protic species such as water and alcohols.

dot

Caption: Reactivity of this compound with protic vs. aprotic solvents.

As indicated in safety data sheets, this compound is water-reactive, liberating toxic gas upon contact.[2][3] This immediate hydrolysis to the corresponding sulfonic acid precludes the use of water as a solvent if the integrity of the sulfonyl chloride is required. Similarly, alcohols will react to form sulfonate esters, making them unsuitable as inert solvents for this compound.[4] Consequently, for most applications, anhydrous aprotic solvents are the preferred choice.

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess high polarity, enabling them to effectively solvate the polar sulfonyl chloride and methoxy groups. Their aprotic nature ensures the chemical stability of the solute. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to dissolve this compound. They are excellent choices for reactions conducted at or below room temperature. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are effective solvents for this compound. THF, being more polar than diethyl ether, is generally the superior choice for achieving higher concentrations. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents are expected to be effective. However, practitioners should be mindful of the potential for side reactions if basic conditions are employed, which could lead to enolate formation. |

| Esters | Ethyl Acetate | Moderate | As a moderately polar aprotic solvent, ethyl acetate represents a viable option for dissolving this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The predominantly nonpolar character of these solvents makes them less effective at solvating the polar functionalities of the molecule. Solubility is likely to be limited. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Soluble (with reaction) | While the compound may dissolve in these solvents due to their high polarity, it will undergo rapid solvolysis (hydrolysis or alcoholysis). These solvents should be strictly avoided unless the formation of the sulfonic acid or a sulfonate ester is the desired outcome. |

| Nonpolar Aliphatic Hydrocarbons | Hexanes, Heptane | Low to Insoluble | The significant mismatch in polarity between the solute and these solvents will result in very poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or crystallization development, a quantitative determination of solubility is essential. The following protocol outlines a reliable method for obtaining this data.

dot

Caption: Workflow for quantitative solubility determination.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous solvents of interest

-

Temperature-controlled shaker or stir plate

-

Analytical balance

-

Vials with airtight caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

Procedure:

-

Preparation: To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of the desired anhydrous solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C) and allow the solvent to thermally equilibrate.

-

Saturation: Add small, pre-weighed portions of this compound to each vial until a persistent excess of solid is observed.

-

Equilibrium: Seal the vials tightly and allow them to shake for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated at this point.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter to prevent the transfer of any undissolved solids.

-

Analysis: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature well below the compound's melting point.

-

Calculation: Once the solvent is fully removed, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of this compound that was dissolved in the aliquot. Calculate the solubility in the desired units (e.g., g/L or mg/mL).

-

Validation: Repeat the measurement at least twice to ensure the reproducibility of the results.

Conclusion and Recommendations

This compound exhibits a solubility profile that is highly dependent on solvent polarity and, most critically, the absence of protic functional groups. For applications requiring the preservation of the sulfonyl chloride moiety, anhydrous aprotic solvents are mandatory. High solubility can be expected in polar aprotic solvents like acetonitrile and DMF, as well as halogenated solvents such as dichloromethane. Moderate solubility is anticipated in ethers, ketones, and esters.

It is strongly recommended that researchers verify the solubility in their specific solvent system of choice, particularly when working with solvent mixtures or when precise concentration control is necessary. The experimental protocol provided in this guide offers a reliable method for obtaining accurate quantitative solubility data, enabling the optimization of reaction conditions and enhancing the safety and reproducibility of synthetic procedures involving this versatile reagent.

References

-

This compound, 96%, Thermo Scientific Chemicals. Rhenium Shop. Available at: [Link]

-

4'-Methoxybiphenyl-4-sulfonyl chloride. MySkinRecipes. Available at: [Link]

Sources

Reactivity profile of the sulfonyl chloride group in 3'-Methoxybiphenyl-4-sulfonyl chloride

An In-depth Technical Guide to the Reactivity Profile of 3'-Methoxybiphenyl-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No. 186550-26-5)[1], a key intermediate in modern organic synthesis. The document elucidates the electronic and steric factors governing the reactivity of its sulfonyl chloride functional group. Core transformations, including sulfonamide formation, sulfonate ester synthesis, and reductive pathways, are discussed in detail. Each section integrates mechanistic insights with field-proven, step-by-step experimental protocols, quantitative data, and process visualizations to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction and Molecular Profile

This compound is a bifunctional organic compound featuring a biphenyl backbone, a methoxy substituent, and a highly reactive sulfonyl chloride moiety.[1][2][3] Its structure is integral to its function as a building block in medicinal chemistry and materials science, where it is used to introduce the 3'-methoxybiphenylsulfonyl group into target molecules.[4][5] This modification can significantly influence a molecule's pharmacological and physicochemical properties, such as solubility, bioavailability, and biological activity.[6]

Molecular Structure:

-

Core Scaffold: A biphenyl system links a methoxy-substituted phenyl ring to a sulfonyl chloride-substituted phenyl ring.

The reactivity of the molecule is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. The biphenyl scaffold provides a rigid, aromatic framework, while the 3'-methoxy group acts as an electron-donating group, modulating the overall electronic properties of the molecule.

The Electrophilic Nature of the Sulfonyl Chloride Group

The primary determinant of the compound's reactivity is the potent electrophilicity of the sulfur atom in the sulfonyl chloride group. This reactivity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this electrophilic sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.

The general mechanism for nucleophilic substitution at the sulfonyl sulfur center is a cornerstone of its chemistry. This process is typically a two-step addition-elimination sequence, although it can sometimes proceed via a concerted pathway depending on the nucleophile and reaction conditions.

Core Reactivity Pathways and Protocols

Sulfonamide Formation via Nucleophilic Substitution

The reaction of this compound with primary or secondary amines is a robust and widely employed method for synthesizing sulfonamides.[7][8] This functional group is a critical pharmacophore present in numerous therapeutic agents, including antibiotics and diuretics.[6][8] The reaction proceeds efficiently in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Mechanism of Sulfonamide Formation: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by the base to yield the stable sulfonamide.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Benzyl-3'-methoxybiphenyl-4-sulfonamide

-

Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of sulfonyl chloride).

-

Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel.

Table 1: Representative Yields for Sulfonamide Synthesis

| Amine Nucleophile | Base | Solvent | Typical Yield (%) |

| Aniline | Pyridine | DCM | 90-98%[8] |

| Morpholine | TEA | Acetonitrile | 92-97%[9] |

| Piperidine | TEA | THF | 85-95% |

| (R)-α-Methylbenzylamine | Pyridine | DCM | 88-96% |

Sulfonate Ester Formation

The reaction of this compound with alcohols or phenols yields sulfonate esters. This transformation is exceptionally useful in organic synthesis because the resulting sulfonate group is an excellent leaving group, often compared to halides.[10] This allows for the activation of alcohols for subsequent nucleophilic substitution or elimination reactions.[11][12] Similar to sulfonamide formation, a base like pyridine is typically required to scavenge the HCl byproduct.[13]

Mechanism of Sulfonate Ester Formation: The alcohol's oxygen atom attacks the electrophilic sulfur, leading to the formation of a sulfonate ester with retention of configuration at the alcohol's carbon center.[11]

Caption: General mechanism for sulfonate ester synthesis.

Experimental Protocol: Synthesis of Ethyl 3'-methoxybiphenyl-4-sulfonate

-

Reaction Setup: To a dry, oven-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous pyridine (5 mL per mmol).

-

Alcohol Addition: Cool the solution to 0 °C and add absolute ethanol (1.2 eq) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-cold 2M HCl. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent. The crude ester can be purified by flash chromatography.

Table 2: Representative Yields for Sulfonate Ester Synthesis

| Alcohol/Phenol | Base | Solvent | Typical Yield (%) |

| Methanol | Pyridine | Pyridine | >95% |

| Isopropanol | Pyridine | DCM | 85-92% |

| Phenol | TEA | THF | 90-97% |

| Cyclohexanol | Pyridine | DCM | 88-94% |

Reduction of the Sulfonyl Chloride Group

Aryl sulfonyl chlorides can be reduced to various other sulfur-containing functional groups, significantly expanding their synthetic utility. Common transformations include reduction to aryl thiols or diaryl disulfides. A mild and efficient method for the synthesis of the corresponding aryl thiol involves reduction with triphenylphosphine.[14][15]

Experimental Protocol: Reduction to 3'-Methoxybiphenyl-4-thiol

-

Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in toluene (15 mL per mmol).

-

Addition of Reducing Agent: Add triphenylphosphine (3.0 eq) to the solution in one portion. The reaction is often exothermic.[15]

-

Reaction: Stir the reaction mixture at room temperature for 15-20 minutes. The reaction is typically rapid.[14][15]

-

Work-up: After completion, perform an extractive work-up with aqueous NaHCO₃ to remove triphenylphosphine oxide and other byproducts.

-

Purification: Isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting arylthiol by column chromatography to obtain the pure product.[7]

Caption: Experimental workflow for a typical sulfonylation.

Conclusion

This compound is a highly versatile reagent defined by the pronounced electrophilicity of its sulfonyl chloride group. Its primary reactivity pathways involve nucleophilic substitution with amines and alcohols, providing efficient and high-yielding routes to sulfonamides and sulfonate esters, respectively. These transformations are fundamental in pharmaceutical and materials science for introducing the biphenyl scaffold and tuning molecular properties. Furthermore, the sulfonyl chloride group can be readily reduced, offering access to other valuable sulfur-containing compounds. The protocols and data presented in this guide serve as a robust foundation for scientists to effectively utilize this important synthetic intermediate.

References

-

Zhang, Y., & Wang, J. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Synthetic Communications, 26(1), 135-138. [Link]

-

Wang, L., & Zhang, Y. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Marcel Dekker, Inc.[Link]

-

Jana, G. K. (2019). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 9(1), 1-25. [Link]

-

Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate.[Link]

-

Yamazaki, S., & Miyazaki, M. (2024). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride via an N-demethylation reaction using CdS NPs. ResearchGate.[Link]

-

Boyd, S. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.[Link]

-

Akamanchi, K. G., et al. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211-3213. [Link]

-

Filo. (2022). Amine on reaction with arylsulphonyl chloride forms sulphonamide which is... Filo.[Link]

-

ResearchGate. (n.d.). Reduction of sulfonyl chlorides. ResearchGate.[Link]

-

Filo. (2023). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. Filo.[Link]

-

MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride. MySkinRecipes.[Link]

-

Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson.[Link]

-

Michigan State University. (n.d.). Reactions of Alcohols. MSU Chemistry.[Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.[Link]

-

The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.[Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry.[Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate.[Link]

-

Ren, R., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health.[Link]

-

Rhenium Shop. (n.d.). This compound, 96%, Thermo Scientific Chemicals. Rhenium Shop.[Link]

-

Mphahlele, M. J. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

-

PubChemLite. (n.d.). This compound (C13H11ClO3S). PubChemLite.[Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Europe PMC.[Link]

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Fisher Scientific.[Link]

-

Amerigo Scientific. (n.d.). 4′-Methoxybiphenyl-4-sulfonyl chloride (95%). Amerigo Scientific.[Link]

- Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

-

Khan Academy. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube.[Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar.[Link]

-

Fiori, K. W., Puchlopek, A. L. A., & Miller, S. J. (2009). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. National Institutes of Health.[Link]

-

Kice, J. L., et al. (2017). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.[Link]

-

Bedford, R. B., et al. (2012). Figure S21 -Concentration-time plots for the formation of 4-methoxybiphenyl 3a at varying concentrations of chlorobenzene 1a. ResearchGate.[Link]

-

Licence, P., et al. (2006). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate.[Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 4'-Methoxybiphenyl-4-sulfonyl chloride [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cbijournal.com [cbijournal.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]

- 11. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]

Spectroscopic data (1H NMR, 13C NMR, MS, IR) of 3'-Methoxybiphenyl-4-sulfonyl chloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxybiphenyl-4-sulfonyl chloride

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a molecule of interest in synthetic chemistry and drug discovery. As direct, consolidated spectral data for this specific compound is not always readily available, this document serves as a practical, field-proven guide to its characterization. We will leverage foundational spectroscopic principles and data from analogous structures to predict, interpret, and validate the spectral features of this compound. This approach mirrors the real-world workflow of a research scientist tackling a novel molecule.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that each produce a distinct spectroscopic signature. Understanding this structure is the first step in a robust analytical characterization.

Structure:

Caption: Numbering scheme for this compound.

The key structural features to consider are:

-

A 1,4-disubstituted (para) aromatic ring: This ring is electron-deficient due to the strongly electron-withdrawing sulfonyl chloride group. This will significantly influence the chemical shifts of its protons and carbons.

-

A 1,3-disubstituted (meta) aromatic ring: This ring contains an electron-donating methoxy group, which will have an opposing effect on the chemical shifts of its associated protons and carbons.

-

The Sulfonyl Chloride (-SO₂Cl) group: This functional group has characteristic and strong vibrational modes in IR spectroscopy and influences the fragmentation pattern in mass spectrometry.

-

The Methoxy (-OCH₃) group: This group will show a characteristic singlet in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum.

Predicted Spectroscopic Data & Interpretation

The following data is predicted based on established spectroscopic principles and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group. The electron-withdrawing nature of the sulfonyl chloride group will shift the protons on its attached ring downfield (to a higher ppm value), while the electron-donating methoxy group will shift the protons on its ring upfield (to a lower ppm value).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | 7.95 - 8.05 | Doublet | ~8.5 | 2H |

| H-3, H-5 | 7.75 - 7.85 | Doublet | ~8.5 | 2H |

| H-2' | 7.20 - 7.30 | Singlet (or narrow triplet) | - | 1H |

| H-4' | 7.05 - 7.15 | Triplet | ~2.0 | 1H |

| H-5' | 7.40 - 7.50 | Triplet | ~8.0 | 1H |

| H-6' | 7.10 - 7.20 | Doublet of doublets | ~8.0, ~2.0 | 1H |

| -OCH₃ | 3.80 - 3.90 | Singlet | - | 3H |

Rationale for Assignments:

-

H-2, H-6 and H-3, H-5: These protons form a classic AA'BB' system for a 1,4-disubstituted ring. The protons ortho to the electron-withdrawing sulfonyl chloride (H-3, H-5) are expected to be slightly upfield compared to the protons ortho to the biphenyl linkage (H-2, H-6), though both sets will be significantly downfield.

-

Protons on the Methoxy-substituted Ring: The methoxy group is ortho-para directing and electron-donating. This results in a general upfield shift for the protons on this ring compared to the other. The meta-coupling patterns will be more complex.

-

-OCH₃: The methoxy protons are shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~130 |

| C-4 | ~140 |

| C-1' | ~140 |

| C-2' | ~115 |

| C-3' | ~160 |

| C-4' | ~122 |

| C-5' | ~131 |

| C-6' | ~116 |

| -OCH₃ | ~55 |

Rationale for Assignments:

-

Carbons attached to heteroatoms: C-4 (attached to sulfur), C-3' (attached to oxygen), and the methoxy carbon will have distinct chemical shifts. C-3' will be the most downfield aromatic carbon due to the direct attachment of the electronegative oxygen.

-

Quaternary Carbons: C-1, C-4, C-1', and C-3' are quaternary and will typically show weaker signals in a proton-decoupled spectrum.

-

Symmetry: The 1,4-disubstituted ring has a higher degree of symmetry, leading to fewer signals (C-2 and C-6 are equivalent, as are C-3 and C-5).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the sulfonyl chloride functional group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | 1370 - 1385 | Strong |

| Symmetric SO₂ Stretch | 1170 - 1190 | Strong |

| C=C Aromatic Stretch | 1580 - 1610 | Medium |

| C-O Stretch (Aryl-ether) | 1230 - 1270 | Strong |

| S-Cl Stretch | 560 - 600 | Medium |

Rationale for Assignments:

-

Sulfonyl Chloride Vibrations: The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic and a primary diagnostic tool for this functional group.

-

Aryl-ether C-O Stretch: The strong absorption from the C-O bond of the methoxy group is also a key identifying feature.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and information about the fragmentation pattern, which can confirm the structure.

| m/z Value | Predicted Identity | Notes |

| ~282.0/284.0 | [M]⁺ | Molecular ion peak. The M+2 peak at ~284.0 will be present due to the ³⁷Cl isotope, with an intensity of about one-third of the M peak. |

| ~247.0 | [M - Cl]⁺ | Loss of a chlorine radical. |

| ~183.0 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 3-methoxybiphenyl cation. |

| ~152.0 | [Biphenyl-O]⁺ | Further fragmentation of the 3-methoxybiphenyl cation. |

| ~99.0 | [SO₂Cl]⁺ | The sulfonyl chloride fragment itself. |

Rationale for Assignments:

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive isotopic signature for any chlorine-containing fragment, most notably the molecular ion.

-

Fragmentation: The bond between the aromatic ring and the sulfur atom is a likely point of cleavage, as is the S-Cl bond.

Experimental Protocol for Spectroscopic Analysis

To ensure the acquisition of high-quality, trustworthy data, the following experimental protocols are recommended.

Sample Preparation

-

NMR: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its speed and simplicity. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film between two salt plates (NaCl or KBr) can be used.

-

MS: For Electron Impact (EI) or Chemical Ionization (CI), dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL. For Electrospray Ionization (ESI), a lower concentration (~10-100 µg/mL) in a solvent system that promotes ionization (e.g., methanol with 0.1% formic acid) is appropriate.

Instrumentation and Parameters

-

NMR:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire at least 16 scans. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire at least 1024 scans with proton decoupling. A relaxation delay of 2-5 seconds is recommended.

-

-

IR (ATR):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-